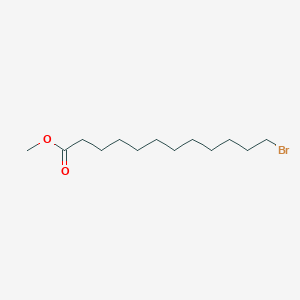
(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate
Vue d'ensemble
Description
“(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate” is a complex organic compound. The (S)-2-Methylpiperidine part of the molecule indicates the presence of a 2-Methylpiperidine group with a specific spatial configuration denoted by (S). The (2R,3R)-2,3-dihydroxysuccinate part indicates a 2,3-dihydroxysuccinate group with a specific spatial configuration denoted by (2R,3R) .
Molecular Structure Analysis
The molecular structure of “this compound” would be determined by the specific arrangement of atoms in the molecule. The (S), (2R), and (3R) notations indicate the configuration of the stereocenters in the molecule .Applications De Recherche Scientifique
Chemistry and Pharmacology
The compound is an interesting member of the 4-anilidopiperidine class of opiates. Studies on this compound and its stereoisomers, particularly focusing on the 3-methyl and 4-propionanilide substituents, have revealed the significant impact of structural changes on biological activity. The unique activity of specific stereoisomers of this compound suggests that they can serve as molecular probes for investigating receptor-mediated phenomena, particularly in understanding ligand-receptor interaction parameters like binding affinity, potency, efficacy, and intrinsic efficacy. This detailed understanding can be pivotal in developing refined pharmacophores for specific receptors (Brine et al., 1997).
Drug Discovery and Synthesis
Spiropiperidines, including structures related to (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate, have seen a surge in popularity in drug discovery programs. Their unique three-dimensional chemical space has been extensively explored. The methodologies used for constructing spiropiperidines, including the formation of the spiro-ring on a preformed piperidine ring, highlight the compound's significance in synthesizing novel therapeutic agents (Griggs, Tape, & Clarke, 2018).
Neuropharmacology
The compound and its analogs have shown potential in neuropharmacology. One study focusing on AR-A000002, a derivative, emphasizes its role as a selective 5-HT1B antagonist. The compound's anxiolytic and antidepressant potential signifies the broader therapeutic prospects of this chemical class in treating anxiety and affective disorders, providing insights into the utility of this compound and its derivatives in neuropharmacological applications (Hudzik et al., 2003).
Mécanisme D'action
Target of Action
The primary target of (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate, also known as (2R,3R)-2,3-dihydroxybutanedioic acid;(2S)-2-methylpiperidine, is the bacterium Staphylococcus aureus . This bacterium is a major foodborne pathogen that can cause various diseases due to its biofilm and virulence factors .
Mode of Action
The compound interacts with its target by inhibiting the formation of biofilms and reducing the virulence of Staphylococcus aureus . Microscopic observations have shown that the compound can significantly inhibit the formation of biofilms by Staphylococcus aureus, leading to the collapse of biofilm structures and a decrease in the vitality of biofilm cells . In addition, after treatment with sub-inhibitory concentrations of the compound, the hemolytic activity of Staphylococcus aureus was reduced to 32.7% .
Biochemical Pathways
The compound induces the differential expression of 262 genes and 669 proteins . Many down-regulated genes and proteins related to surface proteins are involved in biofilm formation, including clumping factor A (ClfA), iron-regulated surface determinant proteins (IsdA, IsdB, and IsdC), fibronectin-binding proteins (FnbA, FnbB), and serine protease . At the same time, the compound regulates a wide range of genes and proteins, which are rich in bacterial pathogenesis, cell envelope, amino acid metabolism, purine and pyrimidine metabolism, and pyruvate metabolism .
Result of Action
The compound’s action results in the significant inhibition of biofilm formation and a reduction in the virulence of Staphylococcus aureus . This leads to the collapse of biofilm structures and a decrease in the vitality of biofilm cells . Furthermore, the compound’s action results in the down-regulation of many genes and proteins related to surface proteins that are involved in biofilm formation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of metal ions can significantly affect the antibacterial activity of the compound
Analyse Biochimique
Biochemical Properties
(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily through hydrogen bonding and hydrophobic interactions, which facilitate its binding to active sites of enzymes and receptors. These interactions can modulate the activity of enzymes, either inhibiting or activating them, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling pathways such as AMPK and mTOR, which are critical for cellular energy homeostasis and growth . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they regulate. For example, the compound may inhibit enzymes involved in metabolic pathways, leading to a decrease in the production of certain metabolites . Additionally, it can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . This modulation can affect overall metabolic homeostasis and energy balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and modulate its biochemical effects .
Propriétés
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(2S)-2-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.C4H6O6/c1-6-4-2-3-5-7-6;5-1(3(7)8)2(6)4(9)10/h6-7H,2-5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMABJXMUDFOITG-AEIDMOCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481544 | |
| Record name | (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36702-48-4 | |
| Record name | (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





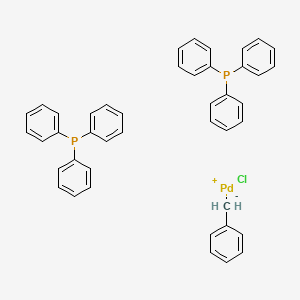
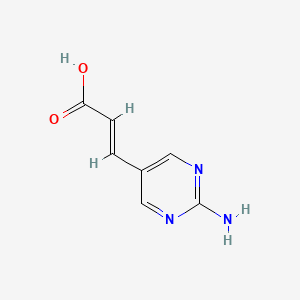

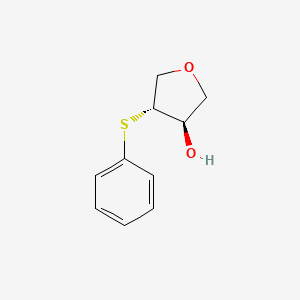


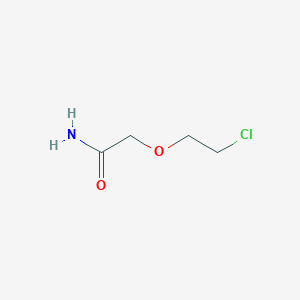

![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)

